molecular formula C14H14S2 B14626299 2-(Naphthalen-1-yl)-1,3-dithiane CAS No. 57009-77-5

2-(Naphthalen-1-yl)-1,3-dithiane

Cat. No.: B14626299
CAS No.: 57009-77-5
M. Wt: 246.4 g/mol
InChI Key: ZKKDVLOFLUTRAC-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)-1,3-dithiane: is an organic compound that features a naphthalene ring fused to a dithiane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Naphthalen-1-yl)-1,3-dithiane typically involves the reaction of naphthalene derivatives with dithiane precursors. One common method is the reaction of 1-naphthaldehyde with 1,3-propanedithiol in the presence of an acid catalyst to form the dithiane ring .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(Naphthalen-1-yl)-1,3-dithiane can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated naphthalene derivatives.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-yl)-1,3-dithiane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane moiety can stabilize carbanions, making it a valuable intermediate in organic synthesis. The naphthalene ring can participate in π-π interactions, enhancing the compound’s reactivity and binding affinity in biological systems .

Comparison with Similar Compounds

Uniqueness: 2-(Naphthalen-1-yl)-1,3-dithiane is unique due to the combination of the naphthalene ring and the dithiane moiety, which imparts distinct chemical and physical properties. This combination allows for versatile applications in synthesis and potential biological activity .

Properties

CAS No.

57009-77-5

Molecular Formula

C14H14S2

Molecular Weight

246.4 g/mol

IUPAC Name

2-naphthalen-1-yl-1,3-dithiane

InChI

InChI=1S/C14H14S2/c1-2-7-12-11(5-1)6-3-8-13(12)14-15-9-4-10-16-14/h1-3,5-8,14H,4,9-10H2

InChI Key

ZKKDVLOFLUTRAC-UHFFFAOYSA-N

Canonical SMILES

C1CSC(SC1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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